4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[(2-phenylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-6-16(7-3-1)17-8-4-5-9-18(17)20-14-15-10-12-19-13-11-15;/h1-9,15,19H,10-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGJEYQWBJYSKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Biphenyl-2-yloxy Intermediate
The biphenyl portion is typically introduced by coupling reactions or etherification involving biphenyl derivatives. For example, [1,1'-Biphenyl]-4-carbaldehyde and related biphenyl aldehydes serve as key starting materials for further functionalization.
Reductive Amination to Form the Piperidine Substituted Product
A common method to attach the piperidine moiety involves reductive amination:
- An aldehyde (such as biphenyl-2-yloxy aldehyde) is reacted with piperidine or a substituted piperidine under mild acidic conditions.
- Sodium triacetoxyborohydride is used as the reducing agent to convert the imine intermediate to the corresponding amine.
- The reaction is typically carried out in dry dichloroethane (DCE) at room temperature for 2 hours before the reducing agent is added.
- The reaction mixture is monitored by thin-layer chromatography (TLC) and quenched with aqueous sodium bicarbonate.
- Organic extraction, drying, and purification by flash chromatography yield the desired compound.
Preparation of Piperidine Hydrochloride Salt
The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl:
- After solvent removal, the residue is dissolved in an organic solvent.
- Hydrogen chloride gas is bubbled through the solution or aqueous HCl is added.
- The resulting precipitate is filtered and recrystallized to obtain pure this compound.
Alternative Synthetic Routes and Catalytic Methods
Multi-Step Synthesis via Piperidine Precursors
A multi-step synthesis involving:
- Formation of 1-benzyl-4-piperidinyl intermediates via condensation with piperidine and benzyl ketones.
- Reduction of tetrahydropyridine intermediates to piperidine derivatives.
- Catalytic hydrogenation followed by salt formation with HCl gas.
This approach has been reported for structurally related piperidine compounds and can be adapted for the target molecule.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The reductive amination route is favored for its mild conditions and straightforward purification.
- Yields can vary depending on the purity of starting materials and reaction monitoring.
- Formation of the hydrochloride salt enhances compound stability and facilitates handling.
- Catalytic hydrogenation methods offer alternatives for modifying piperidine rings but may require optimization for specific substrates.
- Purification by flash chromatography and recrystallization ensures high purity suitable for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the biphenyl ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 4-(Diphenylmethoxy)piperidine Hydrochloride and related piperidine derivatives:
Key Observations :
- Halogen Influence : Compounds like the chloro-fluorophenyl derivative () demonstrate that halogens can improve binding affinity but may increase metabolic stability challenges .
Biological Activity
4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a biphenyl ether moiety. This structural configuration is crucial for its interaction with biological targets. The molecular formula and weight are essential for understanding its solubility and reactivity, influencing its biological activity.
Research indicates that compounds structurally similar to this compound may interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are vital for modulating central nervous system (CNS) functions, which can lead to antidepressant and anxiolytic effects observed in preliminary studies .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Neuropharmacology : Initial studies suggest that the compound may exhibit antidepressant-like effects, similar to other piperidine derivatives. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in treating mood disorders.
- Anxiolytic Properties : The compound may also possess anxiolytic properties, contributing to its potential use in anxiety disorders. This activity is hypothesized based on its structural similarity to known anxiolytics .
- Antiviral Activity : Although not extensively studied, the presence of the piperidine moiety has been linked to antiviral properties in related compounds. This suggests that further exploration could uncover additional therapeutic applications .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuropharmacology | Antidepressant-like effects | , |
| Anxiolytic | Potential anxiolytic properties | , |
| Antiviral | Possible activity against viral infections |
Case Study 1: Antidepressant-Like Effects
A study conducted on similar piperidine compounds demonstrated significant antidepressant-like effects in rodent models. The mechanism was attributed to increased serotonin and norepinephrine levels in the brain, suggesting that this compound may exert similar effects through comparable pathways.
Case Study 2: Anxiolytic Properties
Research involving analogs of this compound indicated a reduction in anxiety-related behaviors in animal models. The binding affinity to serotonin receptors was highlighted as a key factor contributing to these effects, warranting further investigation into this compound's potential as an anxiolytic agent .
Q & A
Q. What are the common synthetic routes for 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For structurally analogous piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride), a two-step approach is employed:
- Step 1: React piperidine with a substituted aryl halide (e.g., biphenyl-2-yloxy methyl chloride) in the presence of a base (e.g., triethylamine) to form the ether linkage.
- Step 2: Hydrochloride salt formation via acidification (e.g., HCl gas in anhydrous ethanol) . Key Optimization Factors:
- Solvent polarity (e.g., dichloromethane or THF for solubility).
- Temperature control (0–25°C to minimize side reactions).
- Purification via recrystallization or column chromatography .
Table 1: Representative Synthesis Conditions from Analogous Compounds
| Compound | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 4-[(4-Methoxyphenyl)sulfonyl]piperidine HCl | Piperidine + 4-methoxybenzenesulfonyl chloride, Et₃N, CH₂Cl₂ | 75% | |
| 1-[2-(6-Methyl-2-pyridyl)ethyl]-4-(4-methylsulfonylaminobenzoyl)piperidine diHCl | Methanol/water (1:1), NaOAc, reflux | 68% |
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm proton environments (e.g., biphenyl aromatic protons at δ 7.2–7.8 ppm, piperidine methylene protons at δ 3.0–3.5 ppm).
- HPLC/MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₁₈H₂₁NO₂Cl).
- Elemental Analysis: Verify C, H, N, Cl content within ±0.4% of theoretical values.
- X-ray Crystallography (if crystalline): Resolve stereochemistry and salt formation .
Q. What safety precautions are critical during handling?
Methodological Answer: While specific toxicity data for this compound may be limited, analogous piperidine hydrochlorides require:
- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine.
- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.
- Process Monitoring: In-line FTIR or Raman spectroscopy tracks reaction progression and intermediates.
- Scale-up Challenges: Control exotherms via gradual reagent addition and jacketed reactors .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability: Test solubility and degradation in buffered solutions (pH 1–13). Piperidine hydrochlorides are typically stable in acidic conditions (pH 4–6) but hydrolyze in strong bases.
- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C for analogous compounds).
- Light Sensitivity: Store in amber vials if UV-Vis spectra indicate photo degradation .
Table 2: Stability Profile of Analogous Piperidine Hydrochlorides
| Condition | Observation | Reference |
|---|---|---|
| pH > 10 | Rapid hydrolysis of piperidine moiety | |
| 60°C, 7 days | <5% degradation in sealed containers |
Q. How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Structural Confirmation: Re-analyze batches via LC-MS to rule out impurities (e.g., unreacted biphenyl precursors).
- Assay Reproducibility: Validate biological assays (e.g., receptor binding) with positive/negative controls.
- Comparative Studies: Benchmark against structurally similar compounds (e.g., 4-[(4-chlorophenyl)sulfonyl]piperidine HCl) to identify substituent effects .
Q. What computational methods predict this compound’s reactivity and interactions?
Methodological Answer:
- DFT Calculations: Model electron density maps to identify nucleophilic/electrophilic sites (e.g., biphenyl π-system).
- Molecular Docking: Simulate binding to biological targets (e.g., GPCRs) using software like AutoDock Vina.
- ADMET Prediction: Use QSAR models to estimate solubility (LogP ≈ 3.2) and metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
